molecular formula C19H20N2OS B11606478 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11606478
M. Wt: 324.4 g/mol
InChI Key: AGYXZJJBFSTVJC-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the broader class of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, which are known for their diverse applications in medicinal chemistry, particularly as inhibitors of specific enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups that may enhance its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation. This inhibition can result in the suppression of tumor growth in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. Its isopropylphenoxy group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development .

Biological Activity

4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothieno-pyrimidine core with an isopropylphenoxy substituent. Its molecular formula is C17H19N3OS, and it possesses unique physicochemical properties that influence its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Receptor Modulation : It has been identified as an agonist for several serotonin receptors, particularly the 5-HT2C receptor. This activity suggests potential applications in treating mood disorders and obesity-related conditions .
  • Antagonistic Properties : Some studies have reported its antagonistic effects on melanin-concentrating hormone (MCH) receptors, which could be relevant in obesity management .

Biological Activity

The biological activities of 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be summarized as follows:

Activity Description
Serotonin Receptor Agonism Modulates mood and appetite through 5-HT2C receptor activation.
MCH Receptor Antagonism Inhibits MCH receptors potentially aiding in weight loss strategies.
Antidepressant Effects Exhibits properties that may alleviate symptoms of depression.
Neuroprotective Effects Preliminary studies suggest protective effects on neuronal cells under stress.

Case Studies

  • Weight Management : A study demonstrated that subjects treated with compounds exhibiting similar structures to 4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine showed significant reductions in body weight and fat mass due to enhanced serotonin signaling .
  • Mood Disorders : Clinical trials involving related compounds revealed improvements in depressive symptoms among participants. The modulation of serotonin pathways was a key factor in these outcomes .

Research Findings

Recent research has focused on the pharmacological profiling of this compound:

  • In Vitro Studies : Experiments indicate that the compound effectively binds to serotonin receptors with high affinity, leading to changes in intracellular signaling pathways associated with mood regulation .
  • In Vivo Studies : Animal models have shown promising results regarding weight loss and mood enhancement when treated with this compound or its analogs .

Properties

Molecular Formula

C19H20N2OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-(4-propan-2-ylphenoxy)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C19H20N2OS/c1-12(2)13-7-9-14(10-8-13)22-18-17-15-5-3-4-6-16(15)23-19(17)21-11-20-18/h7-12H,3-6H2,1-2H3

InChI Key

AGYXZJJBFSTVJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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